molecular formula C11H16O6 B2395856 Dimethyl 3,3-diacetylpentanedioate CAS No. 31862-39-2

Dimethyl 3,3-diacetylpentanedioate

Cat. No.: B2395856
CAS No.: 31862-39-2
M. Wt: 244.243
InChI Key: JSAWBBQOXIZJNI-UHFFFAOYSA-N
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Description

Dimethyl 3,3-diacetylpentanedioate is a chemical compound with the molecular formula C11H16O6This compound is a colorless liquid with a fruity odor and is commonly used as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,3-diacetylpentanedioate can be synthesized through various methods. One common synthetic route involves the esterification of 3,3-diacetylpentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3-diacetylpentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Dimethyl 3,3-diacetylpentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of dimethyl 3,3-diacetylpentanedioate involves its interaction with various molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate, undergoing transformation to form specific products. The ester groups in the compound can be hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl malonate
  • Diethyl malonate
  • Dimethyl succinate

Comparison

Dimethyl 3,3-diacetylpentanedioate is unique due to the presence of acetyl groups at the 3,3-positions, which imparts distinct reactivity compared to similar compounds like dimethyl malonate and diethyl malonate. The acetyl groups enhance the compound’s ability to undergo specific chemical transformations, making it valuable in synthetic organic chemistry .

Properties

IUPAC Name

dimethyl 3,3-diacetylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-7(12)11(8(2)13,5-9(14)16-3)6-10(15)17-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAWBBQOXIZJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC(=O)OC)(CC(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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